N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide
Description
N-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 4-fluorophenyl group and at position 2 with a 4-nitrobenzamide moiety. The 1,3,4-thiadiazole scaffold is known for its electron-deficient aromatic system, which enhances reactivity and interaction with biological targets .
Synthetic routes for analogous 1,3,4-thiadiazole derivatives involve cyclization of thiosemicarbazides or condensation reactions with halogenated ketones under basic conditions, as demonstrated in related studies .
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN4O3S/c16-11-5-1-10(2-6-11)14-18-19-15(24-14)17-13(21)9-3-7-12(8-4-9)20(22)23/h1-8H,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJIYVORIOEUPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The initial step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the thiadiazole intermediate.
Nitration: The final step involves the nitration of the benzamide moiety, typically using a mixture of concentrated nitric and sulfuric acids.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using batch or continuous flow reactors. The reaction conditions would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Halogenating agents like bromine or chlorinating agents for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an anticancer agent due to its ability to disrupt DNA replication processes in cancer cells.
Biological Research: It is used as a probe to study the biological pathways involving thiadiazole derivatives, particularly in antimicrobial and antifungal research.
Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The biological activity of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide is primarily attributed to its interaction with DNA. The thiadiazole ring can intercalate with DNA, disrupting the replication process. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that further damage DNA. The fluorophenyl group enhances the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected 1,3,4-Thiadiazole Derivatives
*Calculated based on molecular formulas.
Key Observations:
- Electron-Donating vs. Withdrawing Groups: Replacement of the 4-fluorophenyl group (electron-withdrawing) in the target compound with a 4-methoxyphenyl group (electron-donating) in reduces antifungal efficacy, suggesting electron-withdrawing substituents enhance bioactivity.
- Extended Aromatic Systems: The 3-hydroxyquinoxaline derivative exhibits a fused aromatic system, which may enhance intercalation with DNA or proteins, aligning with its cytotoxic properties.
Thiadiazole vs. Thiazole Derivatives
N-[4-(4-Fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide () replaces the 1,3,4-thiadiazole ring with a 1,3-thiazole core. Thiazoles are less electron-deficient than thiadiazoles, reducing electrophilic reactivity but improving metabolic stability. This structural shift may alter target selectivity, as thiazoles are common in kinase inhibitors .
Agrochemical Derivatives
Flufenacet (N-(4-fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide) shares the 1,3,4-thiadiazole core but includes a trifluoromethyl group and an acetamide side chain. It acts as a herbicide, highlighting the role of thiadiazole in agrochemical design.
Research Findings and Implications
- Antifungal Activity: Methoxy-substituted analogs show moderate activity at 100 μg/mL, suggesting the target compound’s nitro and fluorine groups could enhance potency through stronger electron withdrawal.
- Synthetic Feasibility: confirms that sodium hydroxide-mediated cyclization and halogenated ketone alkylation are robust methods for thiadiazole functionalization, applicable to the target compound’s synthesis.
Biological Activity
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide is a compound that has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Weight : 329.35 g/mol
- InChIKey : YNAZKVHGTNAKIA-UHFFFAOYSA-N
Biological Activities
1. Antimicrobial Activity
Research indicates that thiadiazole derivatives, including this compound, exhibit significant antimicrobial properties. In a study by Matysiak et al. (2006), various thiadiazole compounds were tested against a range of bacteria and fungi, showing promising results in inhibiting growth.
2. Anticancer Properties
Thiadiazole derivatives have been reported to demonstrate anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. Kumar et al. (2012) highlighted that compounds similar to this compound exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
3. Anti-inflammatory Effects
Studies have shown that the compound can modulate inflammatory pathways. Oruç et al. (2004) reported that derivatives of thiadiazole can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
The biological activity of this compound is primarily attributed to its ability to interact with biological targets such as enzymes and receptors involved in various signaling pathways.
- Enzyme Inhibition : The compound may inhibit enzymes critical for cell proliferation and survival, which is particularly relevant in cancer therapy.
- Receptor Modulation : It may also interact with G-protein coupled receptors (GPCRs), influencing downstream signaling pathways related to inflammation and immune response.
Case Study 1: Anticancer Activity
In a study conducted by Marganakop et al. (2012), the effects of this compound on human lung carcinoma cells were evaluated. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents.
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) that were significantly lower than those for many conventional antibiotics.
Data Summary Table
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Matysiak et al., 2006 |
| Anticancer | Cytotoxicity in MCF-7 and HeLa cells | Kumar et al., 2012 |
| Anti-inflammatory | Reduction of pro-inflammatory cytokines | Oruç et al., 2004 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide to maximize yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole core. For example, α-haloketones or thiourea derivatives can react with nitrile precursors under reflux conditions (e.g., POCl₃ as a catalyst at 90°C for 3 hours). Intermediate purification via recrystallization (DMSO/water mixtures) or chromatography is critical. Reaction monitoring by TLC and NMR ensures intermediate purity . Yield optimization requires precise control of stoichiometry, inert atmospheres for oxidation-sensitive steps, and pH adjustments during precipitation .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Identifies substituent patterns (e.g., fluorophenyl and nitrobenzamide groups) and confirms amide bond formation.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- Single-Crystal X-ray Diffraction : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds stabilizing the crystal lattice). SHELX programs are widely used for refinement, with validation via R-factor metrics (<0.06 for high reliability) .
Q. How can researchers ensure reproducibility in biological activity assays for this compound?
- Methodological Answer : Standardize assay protocols, including:
- Cell Line Selection : Use validated lines (e.g., MCF-7 for anticancer studies) with controlled passage numbers.
- Dose-Response Curves : Test a concentration range (e.g., 1–100 µM) to calculate IC₅₀ values.
- Positive Controls : Compare with known inhibitors (e.g., doxorubicin for cytotoxicity).
- Solvent Consistency : Use DMSO at <0.1% v/v to avoid cytotoxicity artifacts .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity while minimizing toxicity?
- Methodological Answer :
- Rational Design : Replace the nitro group with electron-withdrawing substituents (e.g., CF₃) to improve metabolic stability.
- SAR Studies : Compare analogs (e.g., 4-methylphenyl or chlorophenyl variants) to identify pharmacophores.
- ADMET Profiling : Use in silico tools (e.g., SwissADME) to predict bioavailability and hepatotoxicity. Experimental validation via hepatic microsome assays confirms metabolic pathways .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Assay Standardization : Harmonize protocols (e.g., ATP-based vs. resazurin assays for cytotoxicity).
- Batch Purity Analysis : HPLC-UV/ELSD (≥95% purity) ensures activity is not confounded by impurities.
- Orthogonal Validation : Confirm target engagement via enzyme inhibition assays (e.g., kinase profiling) alongside cell-based studies .
Q. How is the mechanism of action elucidated in anticancer research?
- Methodological Answer :
- Molecular Docking : Predict binding to targets like PFOR enzymes or tubulin using AutoDock Vina.
- Western Blotting : Quantify apoptosis markers (e.g., caspase-3 cleavage) or pathway proteins (e.g., PI3K/AKT).
- Comparative Studies : Benchmark against structurally related compounds (e.g., nitazoxanide derivatives) to identify shared mechanisms .
Q. What crystallographic insights explain the compound’s stability and reactivity?
- Methodological Answer :
- Intermolecular Interactions : Hydrogen bonds (N–H⋯N/O) and π-π stacking between aromatic rings stabilize the crystal lattice.
- Torsion Angle Analysis : Assess conformational flexibility of the thiadiazole-benzamide linkage.
- Electrostatic Potential Maps : Identify reactive sites (e.g., nitro group’s electron-deficient region) for nucleophilic attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
